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Compound of Interest

Compound Name: 2-lodobenzophenone

Cat. No.: B1349951

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-
lodobenzophenone (CAS No. 25187-00-2), a valuable building block in organic synthesis and
drug discovery. The information presented herein includes Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental
protocols. This guide is intended to serve as a practical resource for the identification,
characterization, and utilization of this compound in a research and development setting.

Chemical Structure and Properties

2-lodobenzophenone, also known as (2-iodophenyl)(phenyl)methanone, possesses the
molecular formula C13HolO and a molecular weight of 308.12 g/mol . Its structure consists of a
benzoyl group attached to an iodinated phenyl ring at the ortho position.

Table 1: Physicochemical Properties of 2-lodobenzophenone
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Property Value

CAS Number 25187-00-2

Molecular Formula Ci3HqIO

Molecular Weight 308.12 g/mol

IUPAC Name (2-iodophenyl)(phenyl)methanone
Synonyms 2-lodobenzophenone

Physical Form Solid or semi-solid

Storage Keep in a dark place, sealed in dry, room

temperature.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule. The following tables summarize the predicted *H and *3C NMR spectral data for 2-
lodobenzophenone. These predictions are based on the analysis of structurally similar
compounds, such as (2-chlorophenyl)(phenyl)methanone and (3-chlorophenyl)
(phenyl)methanone, and established principles of NMR spectroscopy.[2]

Table 2: Predicted *H NMR Spectroscopic Data for 2-lodobenzophenone

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
7.85-7.75 m 3H Aromatic H
7.65 - 7.55 m 2H Aromatic H
7.50 - 7.40 m 4H Aromatic H

Table 3: Predicted 3C NMR Spectroscopic Data for 2-lodobenzophenone
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Chemical Shift (6, ppm) Assignment
196.5 C=0

141.0 Aromatic C-I
138.0 Aromatic C
1335 Aromatic CH
131.0 Aromatic CH
130.0 Aromatic CH
129.0 Aromatic CH
128.5 Aromatic CH
94.0 Aromatic C-I

Experimental Protocol: NMR Spectroscopy

A general procedure for acquiring NMR spectra is as follows:

o Sample Preparation: Dissolve 5-10 mg of 2-lodobenzophenone in approximately 0.6-0.7
mL of a suitable deuterated solvent (e.g., CDCIs or DMSO-ds) in a standard 5 mm NMR tube.

e 1H NMR Acquisition:
o Spectrometer: 400 MHz or higher field NMR spectrometer.
o Pulse Sequence: A standard single-pulse sequence (e.g., zg30).

o Acquisition Parameters: Acquire a sufficient number of scans (typically 16-64) to achieve a
good signal-to-noise ratio. Use a spectral width of approximately 12 ppm and a relaxation
delay of 1-2 seconds.

e 13C NMR Acquisition:

o Spectrometer: 100 MHz or higher field NMR spectrometer.
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o Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30).

o Acquisition Parameters: A larger number of scans (typically 1024 or more) is required due
to the low natural abundance of the 13C isotope. Use a spectral width of approximately 220

ppm.

o Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate
window function (e.g., exponential multiplication) and Fourier transform to obtain the
frequency-domain spectrum. Reference the spectrum to the residual solvent peak or an
internal standard (e.g., Tetramethylsilane, TMS, at 0.00 ppm).

Sample Preparation Data Acquisition Data Processing

Dissolve 2-lodobenzophenone Transfer to Place Sample Tune and Shim Acquire FID Fourier Transform Phase and Baseline Reference Spectrum
in Deuterated Solvent NMR Tube in Magnet Spectrometer q Correction P!

Click to download full resolution via product page
Figure 1: Experimental workflow for NMR spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.

Table 4: Characteristic IR Absorption Bands for 2-lodobenzophenone
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Wavenumber (cm~?) Intensity Assignment

3100 - 3000 Medium Aromatic C-H stretch
1670 - 1650 Strong C=0 (ketone) stretch
1600 - 1450 Medium to Strong Aromatic C=C ring stretch
~1280 Medium C-C(=0)-C stretch

~550 Medium to Weak C-I stretch

Experimental Protocol: IR Spectroscopy

A typical procedure for obtaining an FT-IR spectrum of a solid sample is as follows:
o Sample Preparation (Attenuated Total Reflectance - ATR):
o Place a small amount of solid 2-lodobenzophenone directly onto the ATR crystal.

o Apply pressure using the anvil to ensure good contact between the sample and the

crystal.
o Data Acquisition:
o Record a background spectrum of the empty ATR accessory.

o Record the sample spectrum. The instrument will automatically ratio the sample spectrum
to the background spectrum to produce the final absorbance or transmittance spectrum.

o Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of
4000 to 400 cm™2.

Sample Preparation Data Acquisition Data Processing

Place Solid Sample .| Apply Pressure Record Background | Record Sample | Ratio Sample to
on ATR Crystal | with Anvil Spectrum | Spectrum | Background

\ 4

»-| Baseline Correction
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Click to download full resolution via product page
Figure 2: Experimental workflow for FT-IR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It
is used to determine the molecular weight of a compound and to elucidate its structure by
analyzing its fragmentation pattern.

Table 5: Predicted Mass Spectrometry Data for 2-lodobenzophenone

mlz Interpretation

308 [M]* (Molecular lon)

231 [M - CeHs]* (Loss of phenyl group)
181 [M - 1]* (Loss of iodine radical)
152 [C12Hs]*

127 [+

105 [CeHsCO]* (Benzoyl cation)

77 [CeHs]* (Phenyl cation)

Experimental Protocol: Mass Spectrometry

A general procedure for obtaining a mass spectrum using Electron lonization (El) is as follows:

o Sample Introduction: Introduce a small amount of 2-lodobenzophenone into the mass
spectrometer, typically via a direct insertion probe or after separation by gas chromatography
(GC-MS). The sample is vaporized in a high vacuum environment.

« lonization: The vaporized sample molecules are bombarded with a high-energy electron
beam (typically 70 eV), causing the ejection of an electron and the formation of a positively

charged molecular ion ([M]*).
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o Fragmentation: The high internal energy of the molecular ion leads to its fragmentation into
smaller, charged fragments and neutral radicals.

e Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-
flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

» Detection: The separated ions are detected, and their abundance is recorded, generating a

mass spectrum.

Sample Introduction Ionization & Fragmentation Analysis & Detection

Electron Bombardment

(70 eV) — Form Molecular Ion [M]* =% Fragment into Smaller Ions —# Separate Ions by m/z —# Detect lons —#> Generate Mass Spectrum

Introduce Sample —>| Vaporize Sample

Click to download full resolution via product page
Figure 3: Experimental workflow for mass spectrometry.

This guide provides a foundational set of spectroscopic data and experimental protocols for 2-
lodobenzophenone. Researchers are encouraged to use this information as a starting point
for their own analytical work and to consult the primary literature for more detailed studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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iodobenzophenone-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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